molecular formula C16H12O2 B14715711 2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one CAS No. 23074-46-6

2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one

Cat. No.: B14715711
CAS No.: 23074-46-6
M. Wt: 236.26 g/mol
InChI Key: QWIIPRYMQRDLQI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one is an organic compound characterized by a cyclopropene ring substituted with a methoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a catalyst such as palladium. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: Compared to these similar compounds, 2-(4-Methoxyphenyl)-3-phenylcycloprop-2-en-1-one is unique due to its cyclopropene ring structure.

Properties

CAS No.

23074-46-6

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenylcycloprop-2-en-1-one

InChI

InChI=1S/C16H12O2/c1-18-13-9-7-12(8-10-13)15-14(16(15)17)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

QWIIPRYMQRDLQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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